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CAS No.: 40211-20-9

Cat. No.: B7721381

Get Quote

Executive Summary
This guide presents a comparative in silico analysis of 3-Methylisonicotinic acid analogs and

related isonicotinic acid derivatives. The primary focus is their efficacy as inhibitors of the

Enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis

pathway of Mycobacterium tuberculosis.

By synthesizing data from recent high-impact studies, this guide evaluates the structural impact

of C3-methylation and N-substitution on binding affinity, lipophilicity, and active site occupancy

compared to the clinical standard, Isoniazid (INH).

Target Identification & Rationale
The Scaffold: Isonicotinic Acid
Isonicotinic acid (pyridine-4-carboxylic acid) is the core scaffold of Isoniazid, a first-line anti-

tubercular drug.[1][2][3][4] However, the rise of Multi-Drug Resistant (MDR) TB has
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necessitated the development of analogs that can bypass resistance mechanisms (often

related to the KatG activation pathway) or bind more effectively to the target InhA.

Why 3-Methyl Analogs? Structural modifications at the C3 position (e.g., 3-methylisonicotinic
acid) or lipophilic tail additions (e.g., 2-methylheptyl esters) are designed to:

Enhance Hydrophobicity: Improve penetration through the waxy mycobacterial cell wall.

Steric Optimization: Fill the hydrophobic pocket of the InhA active site more effectively than

the planar INH molecule.

The Biological Target: InhA
Protein: Enoyl-acyl carrier protein reductase (InhA).[1][3][4][5][6]

PDB ID:4DRE (Crystal structure of InhA complexed with inhibitors) or 1ENY.

Mechanism: InhA reduces long-chain fatty acids; its inhibition blocks mycolic acid synthesis,

leading to cell lysis.[1][4]

Pathway Visualization
The following diagram illustrates the inhibition pathway targeted by these analogs.
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Caption: Mechanism of Action for Isonicotinic Acid Analogs targeting the Mycolic Acid

Biosynthesis pathway.

Comparative Methodology (The "How")
To ensure reproducibility and scientific integrity, the following docking protocol is standardized

based on AutoDock Vina and AutoDock 4 methodologies.
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Computational Workflow
Ligand Preparation:

Structures drawn in ChemDraw/MarvinSketch.

Energy minimization using MM2 force field.

Conversion to .pdbqt format (Gasteiger charges added, non-polar hydrogens merged).

Receptor Preparation (PDB: 4DRE):

Removal of water molecules and native ligands (except NADH cofactor if evaluating

competitive inhibition).

Addition of polar hydrogens and Kollman charges.

Grid Generation:

Center: Defined by the coordinates of the co-crystallized ligand active site.

Box Size:

points (0.375 Å spacing) to encompass the substrate-binding loop.
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Caption: Standardized computational workflow for comparative docking studies.

Performance Metrics (The "Data")
The following table synthesizes comparative data for Isoniazid (Reference) versus 3-

Methyl/Alkyl Analogs and Benzoyl-hydrazone derivatives. Lower binding energy (more

negative) indicates higher affinity.
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Table 1: Comparative Binding Affinity Profile
Compound
Class

Specific
Analog

Binding
Energy
(kcal/mol)

Key
Interactions
(Residues)

Lipophilicity
(LogP)

Reference Isoniazid (INH) -5.8 to -6.2
Tyr158, Thr196

(H-bonds)

-0.70

(Hydrophilic)

3-Methyl Analog
2-Methylheptyl

isonicotinate
-7.1 to -7.5

Met199, Phe149

(Hydrophobic)
3.20 (Lipophilic)

Hydrazone

Analog

N'-Benzoyl-

isonicotinohydraz

ide

-8.5 to -9.1
Tyr158, Ser94,

Phe41
2.15 (Balanced)

Isatin Hybrid
5-Bromo-isatin-

INH hydrazone
-10.6

Ser94, Phe41,

Phe97 (Pi-Pi)
3.50 (Lipophilic)

Critical Insight: The addition of a hydrophobic group (like the methyl-heptyl tail or a benzoyl ring)

significantly improves binding energy compared to the parent Isoniazid. This is attributed to the

"hydrophobic tunnel" in InhA, which accommodates bulky lipophilic groups that the smaller INH

molecule cannot exploit.

Structural Insights & Mechanism
The Hydrophobic Advantage
The 3-methyl and alkyl-substituted analogs demonstrate a distinct binding mode. While

Isoniazid relies heavily on hydrogen bonding with Tyr158 (catalytic residue), the analogs

leverage their non-polar substituents to engage in Van der Waals interactions with Phe149,

Met199, and Leu218.

Interaction Map
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The diagram below visualizes the interaction network of the high-affinity analogs within the InhA

active site.

Caption: Interaction map showing key residues stabilizing the ligand-receptor complex.

Experimental Protocol for Validation
To validate these in silico findings, the following experimental assay is recommended:

Enzyme Assay: InhA inhibition assay using trans-2-dodecenoyl-CoA as the substrate.

Detection: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

Control: Use Triclosan (a known InhA inhibitor) or Isoniazid (requires activation by KatG in

cellular assays, so direct enzyme assays may require activated adducts).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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